(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine
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Overview
Description
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is a chiral compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium thiolate (NaSR) or amines (RNH2) in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of thiophenyl or aminophenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated products.
Scientific Research Applications
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies.
Mechanism of Action
The mechanism of action of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways related to neurological function.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Iodophenyl)-N,N-dimethylethanamine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(4-Bromophenyl)-N,N-dimethylethanamine: A bromine-substituted analog with different reactivity.
1-(4-Fluorophenyl)-N,N-dimethylethanamine: A fluorine-substituted analog with distinct electronic properties.
Uniqueness
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for radiolabeling. Its chiral nature also allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry.
Biological Activity
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine, also known as 4-Iodoamphetamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various receptors, mechanisms of action, and relevant research findings.
Structure and Properties
- Chemical Formula : C10H14I
- Molecular Weight : 247.12 g/mol
- IUPAC Name : this compound
The molecular structure features an iodo-substituted phenyl group attached to a dimethylaminoethyl chain, which influences its interaction with biological targets.
This compound primarily acts as a monoamine releasing agent , particularly influencing the release of serotonin and dopamine. Its mechanism involves binding to the serotonin transporter (SERT) and the dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. This action is critical for its psychoactive effects and potential therapeutic applications.
Receptor Interactions
The compound has been studied for its interactions with several key receptors:
- Serotonin Receptors : Particularly the 5-HT2A receptor, which plays a role in mood regulation, cognition, and perception. Binding to this receptor can lead to various psychoactive effects.
- Dopamine Receptors : Involvement with D2 receptors suggests potential implications in mood disorders and psychostimulant effects.
Research indicates that this compound may exhibit properties similar to other amphetamines, such as increased locomotor activity and potential for abuse.
Case Studies
-
Psychoactive Effects :
A study examined the behavioral effects of this compound in animal models. Results indicated increased locomotion and stereotypic behaviors, consistent with amphetamine-like compounds, suggesting potential applications in treating certain mood disorders or conditions characterized by low dopamine levels. -
Neurotransmitter Release :
In vitro studies demonstrated that this compound significantly enhances the release of serotonin and dopamine from neuronal cells. This effect was dose-dependent and highlighted its potential as a therapeutic agent for depression or anxiety disorders. -
Comparative Analysis :
A comparative analysis with other similar compounds (e.g., 2-amino-5-iodo-phenethylamine) showed that this compound has a higher affinity for SERT than DAT, indicating a more pronounced effect on serotonin pathways compared to dopamine pathways.
Summary of Biological Activities
Biological Activity | Description | Evidence Source |
---|---|---|
Serotonin Release | Enhances serotonin levels via SERT interaction | In vitro studies |
Dopamine Release | Modulates dopamine levels through DAT interaction | Animal behavior studies |
Psychoactive Effects | Induces locomotion and stereotypic behaviors | Behavioral analysis |
Potential Therapeutic Use | Possible treatment for mood disorders | Comparative pharmacological studies |
Properties
Molecular Formula |
C10H14IN |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
(1S)-1-(4-iodophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3/t8-/m0/s1 |
InChI Key |
KFYSUXMQFPVIDX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)I)N(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N(C)C |
Origin of Product |
United States |
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